3-(1-chloroethyl)pyridazine hydrochloride
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Overview
Description
3-(1-chloroethyl)pyridazine hydrochloride is a chemical compound belonging to the class of pyridazines. It has garnered significant attention from the scientific community due to its unique physical and chemical properties, potential biological applications, and diverse range of potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-chloroethyl)pyridazine hydrochloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine with 1-chloroethane in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
3-(1-chloroethyl)pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran or ether.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of reduced pyridazine derivatives with different functional groups.
Scientific Research Applications
3-(1-chloroethyl)pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-chloroethyl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic organic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
1-chloroethylpyridazine: A compound similar to 3-(1-chloroethyl)pyridazine hydrochloride but without the hydrochloride salt
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2648948-01-8 |
---|---|
Molecular Formula |
C6H8Cl2N2 |
Molecular Weight |
179 |
Purity |
90 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.